![molecular formula C22H19F3N2O5 B3001576 Ethyl 2-[1-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate CAS No. 868224-14-0](/img/structure/B3001576.png)
Ethyl 2-[1-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound Ethyl 2-[1-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate is a derivative of isoquinoline, a heterocyclic aromatic organic compound. It is structurally related to the compounds synthesized in the studies described, which involve the formation of various dihydroisoquinoline and pyrroloisoquinoline derivatives with potential cytotoxic activities against cancer cell lines .
Synthesis Analysis
The synthesis of related ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates involves the reaction of 2-ethoxycarbonylisoquinolinium chloride with trimethylsilyl enol ethers, leading to C–C bond formation. This method provides a pathway to create a variety of isoquinoline derivatives, which can be further modified to produce compounds like this compound .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an isoquinoline core, which is a common feature in the synthesized compounds. The structure also includes an ethyl ester group, a trifluoromethyl group, and an aniline derivative, which are likely to influence its chemical reactivity and biological activity .
Chemical Reactions Analysis
The related compounds synthesized in the studies undergo various chemical reactions, including cyclization to form pyrido[2,1-a]isoquinoline derivatives and reactions with diazotized anilines to yield arylhydrazono derivatives. These reactions demonstrate the potential for this compound to participate in similar transformations, which could be useful in the development of new pharmaceuticals .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds suggest that it would exhibit characteristics typical of aromatic heterocycles. These might include moderate to high stability, potential solubility in organic solvents, and the ability to engage in π-π interactions, hydrogen bonding, and other non-covalent interactions due to the presence of multiple functional groups .
The cytotoxicity assays performed on related compounds indicate that derivatives of dihydroisoquinoline have potential as anticancer agents, which suggests that this compound could also possess similar biological activities. Molecular docking studies further support the potential for interaction with biological targets, which is crucial for the development of therapeutic agents .
Scientific Research Applications
Study on Almorexant Metabolism
Almorexant, a tetrahydroisoquinoline derivative similar in structure to Ethyl 2-[1-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate, was studied for its metabolic pathways and disposition in humans. After oral administration, it was found to be rapidly absorbed, undergoing extensive metabolism with the primary route of elimination through feces. This study highlighted the complex metabolic pathways and the identification of multiple metabolites, emphasizing the intricate nature of drug metabolism and disposition in the human body (Dingemanse et al., 2013).
Diuretic Activity and Renal Function
Etozolin's Effects on Renal Function
Research on the novel diuretic Etozolin, which has structural similarities to this compound, revealed its significant influence on renal elimination of water and solutes in subjects with normal renal function. This study contributes valuable insights into the pharmacological effects of such compounds on renal physiology (Scheitza, 1977).
Pharmacokinetics in Renal Insufficiency
Further investigation into Etozolin's pharmacokinetics in patients with renal insufficiency demonstrated that renal function impairment does not significantly influence the metabolism and elimination of Etozolin and its active metabolite Ozolinone. These findings are crucial for understanding the safe application and dosage adjustment of similar compounds in patients with varying levels of renal function (Knauf et al., 1980).
Safety and Dosimetry in Imaging Agents
18F-ISO-1 in Tumor Imaging
A study evaluating the safety and dosimetry of 18F-ISO-1, an agent structurally related to this compound, for imaging tumor proliferation in humans was conducted. This research provides critical information on the potential of such compounds in enhancing the accuracy and efficacy of PET imaging in clinical oncology (Dehdashti et al., 2013).
properties
IUPAC Name |
ethyl 2-[1-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O5/c1-2-31-20(29)13-32-18-9-5-6-15-14(18)10-11-27(21(15)30)12-19(28)26-17-8-4-3-7-16(17)22(23,24)25/h3-11H,2,12-13H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJBPEYMXDOWOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

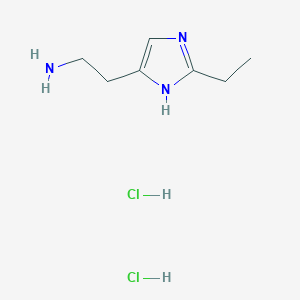
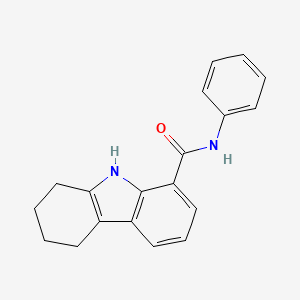
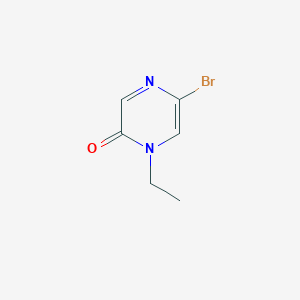
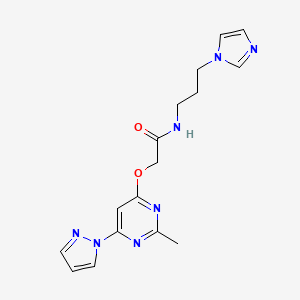
![5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B3001500.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-yl)propan-2-yl)acrylamide](/img/structure/B3001504.png)
![(4-Tert-butylphenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanethione](/img/structure/B3001506.png)
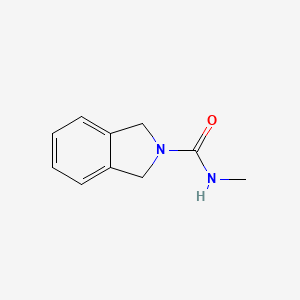

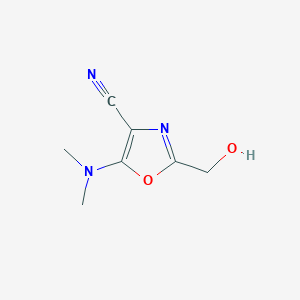
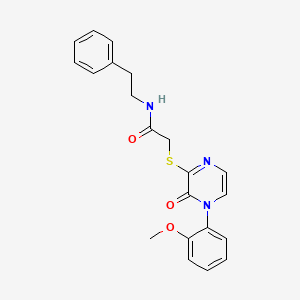
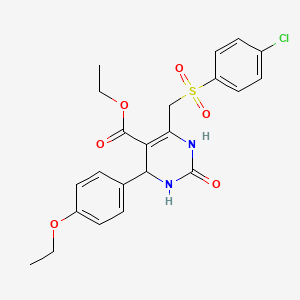
![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3001516.png)